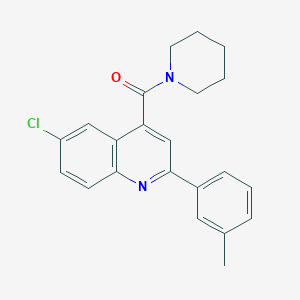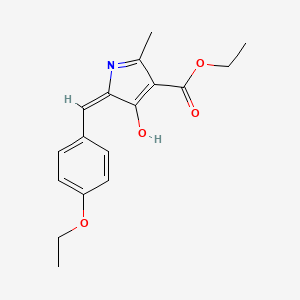
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline, also known as CMMPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor activity. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been found to inhibit the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of the compound for research purposes. However, one limitation of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
Synthesemethoden
The synthesis of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 6-chloro-2-nitroaniline with 3-methylbenzoyl chloride in the presence of a base to form 6-chloro-2-(3-methylphenyl)-4-nitroaniline. This is then reduced with iron powder and hydrochloric acid to obtain 6-chloro-2-(3-methylphenyl)-4-aminophenol. The final step involves the reaction of 6-chloro-2-(3-methylphenyl)-4-aminophenol with piperidine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent to form 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in various cancer cell lines and has been found to inhibit the growth of cancer cells by inducing apoptosis. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been studied for its potential as a neuroprotective agent in the treatment of Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Eigenschaften
IUPAC Name |
[6-chloro-2-(3-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-6-5-7-16(12-15)21-14-19(22(26)25-10-3-2-4-11-25)18-13-17(23)8-9-20(18)24-21/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYWOMFJVAIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclohexylmethyl)-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5970119.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-fluorobenzamide](/img/structure/B5970124.png)
![N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B5970138.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5970172.png)
![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![2-[2-(2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5970203.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)
